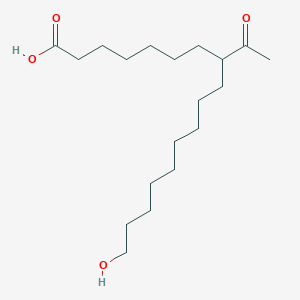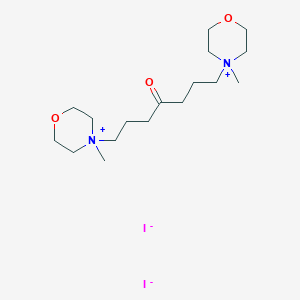
4,4'-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide is a chemical compound with a complex structure that includes morpholine rings and iodide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide typically involves the reaction of 4-methylmorpholine with a heptane derivative under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the oxo group at the 4-position of the heptane chain. The iodide ions are then introduced through a subsequent reaction with iodine or an iodide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or the morpholine rings.
Substitution: The iodide ions can be substituted with other halides or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different halides.
Applications De Recherche Scientifique
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[heptane-1,7-diylbis(oxy)]bis(n,n-dimethylaniline): A compound with a similar heptane backbone but different functional groups.
4-Methyl-4-({5-[(4-methylmorpholin-4-ium-4-yl)methyl]-1,4-dioxan-2-yl}methyl)morpholin-4-ium diiodide: A compound with similar morpholine rings and iodide ions.
Uniqueness
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse scientific research applications set it apart from similar compounds.
Propriétés
Numéro CAS |
61025-55-6 |
|---|---|
Formule moléculaire |
C17H34I2N2O3 |
Poids moléculaire |
568.3 g/mol |
Nom IUPAC |
1,7-bis(4-methylmorpholin-4-ium-4-yl)heptan-4-one;diiodide |
InChI |
InChI=1S/C17H34N2O3.2HI/c1-18(9-13-21-14-10-18)7-3-5-17(20)6-4-8-19(2)11-15-22-16-12-19;;/h3-16H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
HFRHQGHIOMZTLT-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCOCC1)CCCC(=O)CCC[N+]2(CCOCC2)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
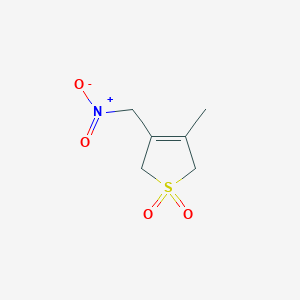
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
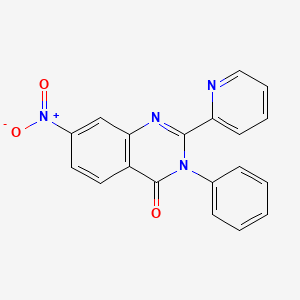
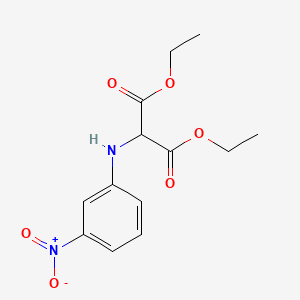
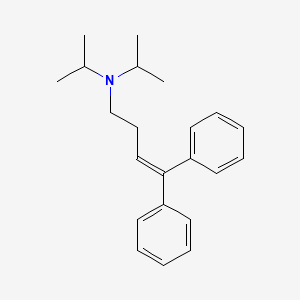
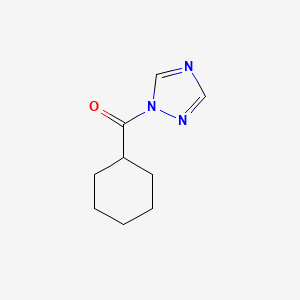
![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)
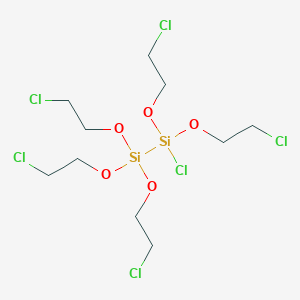
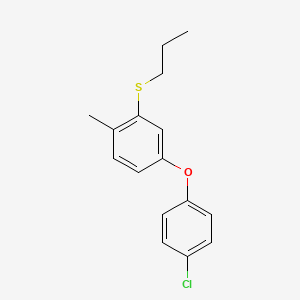
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
